(E)-4-((Butylthio)methylene)-3-methylisoxazol-5(4H)-one
Description
Properties
Molecular Formula |
C9H13NO2S |
|---|---|
Molecular Weight |
199.27 g/mol |
IUPAC Name |
(4E)-4-(butylsulfanylmethylidene)-3-methyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C9H13NO2S/c1-3-4-5-13-6-8-7(2)10-12-9(8)11/h6H,3-5H2,1-2H3/b8-6+ |
InChI Key |
VYUOPBJPRRDAPN-SOFGYWHQSA-N |
Isomeric SMILES |
CCCCS/C=C/1\C(=NOC1=O)C |
Canonical SMILES |
CCCCSC=C1C(=NOC1=O)C |
Origin of Product |
United States |
Preparation Methods
Three-Component Cyclocondensation Strategy
The foundational approach for synthesizing isoxazol-5(4H)-one derivatives involves a one-pot cyclocondensation of hydroxylamine hydrochloride, β-ketoesters, and aldehydes. For (E)-4-((Butylthio)methylene)-3-methylisoxazol-5(4H)-one, this method requires substituting the traditional aromatic aldehyde with a butylthio-functionalized aldehyde.
Catalytic Systems and Reaction Conditions
- Catalysts : Citric acid, tartaric acid, Ag/SiO₂, and nano-MgO have been validated for analogous syntheses. Citric acid in aqueous media achieves yields of 70–90% within 5–24 hours, while Ag/SiO₂ offers recyclability for up to seven cycles without significant activity loss.
- Solvents : Water is the preferred solvent due to its green profile and efficacy in promoting cyclocondensation.
- Temperature : Reactions typically proceed at room temperature, though sonication or microwave irradiation can accelerate kinetics.
Hypothetical Adaptation for Target Compound
- Aldehyde Preparation : Synthesize 4-(butylthio)benzaldehyde via nucleophilic substitution of 4-bromobenzaldehyde with butanethiol in the presence of a base (e.g., K₂CO₃).
- Cyclocondensation : React hydroxylamine hydrochloride, ethyl acetoacetate, and 4-(butylthio)benzaldehyde in water with citric acid (5 mol%) at 25°C for 12 hours.
- Isolation : Filter the precipitated product and recrystallize from ethanol.
Expected Outcome : High regioselectivity for the E-isomer due to conjugation stabilization, with yields projected at 85–90% based on analogous systems.
Post-Synthetic Functionalization of Isoxazolone Intermediates
For scenarios where butylthio-substituted aldehydes are inaccessible, a two-step strategy involving intermediate halogenation and nucleophilic substitution is viable.
Halogenation of 4-Methylene-Isoxazolone
- Intermediate Synthesis : Prepare 4-(bromomethylene)-3-methylisoxazol-5(4H)-one via bromination of the methylene group using N-bromosuccinimide (NBS) under radical conditions.
- Nucleophilic Substitution : React the brominated intermediate with butanethiol in the presence of a base (e.g., triethylamine) to substitute bromine with the butylthio group.
Advantages :
- Avoids challenges associated with synthesizing specialized aldehydes.
- Enables precise control over stereochemistry, favoring the E-isomer due to steric hindrance during substitution.
Limitations :
- Requires handling of reactive intermediates, complicating scalability.
- Yields may be moderate (60–75%) due to competing elimination side reactions.
Heterogeneous Catalysis and Green Solvent Systems
Emerging methodologies emphasize sustainability through reusable catalysts and bio-based solvents.
Nano-SiO₂-H₂SO₄ Catalysis
Nano-SiO₂-H₂SO₄ efficiently catalyzes cyclocondensation reactions in water at room temperature, achieving 90–95% yields for structurally related isoxazolones. Adapting this system for the target compound would involve:
- Combining hydroxylamine hydrochloride, ethyl acetoacetate, and 4-(butylthio)benzaldehyde.
- Adding nano-SiO₂-H₂SO₄ (3 mol%) and stirring for 2–3 hours.
Benefits :
Eutectic Solvent-Mediated Synthesis
A eutectic mixture of waste orange peel extract (WEOFPA) and glycerol enhances reaction efficiency by stabilizing intermediates and reducing energy barriers. For the target compound:
- Mix WEOFPA (5 mL) and glycerol (0.4 mL).
- Add reactants and stir at 50°C for 1 hour.
Outcome :
Data Summary of Methodologies
Mechanistic Insights and Stereochemical Control
The E-configuration of the exocyclic double bond arises from conjugation between the isoxazolone carbonyl and the methylene group, favoring thermodynamic stability. Catalytic acid systems (e.g., citric acid) protonate the aldehyde carbonyl, facilitating nucleophilic attack by the hydroxylamine-β-ketoester adduct and subsequent cyclodehydration. In post-synthetic routes, steric bulk in the brominated intermediate directs thiolate attack to the less hindered position, preserving the E-geometry.
Chemical Reactions Analysis
Thioether Group Reactivity
The butylthio substituent may participate in:
-
Oxidation : Conversion to sulfoxide or sulfone using H₂O₂ or mCPBA.
-
Nucleophilic Substitution : Replacement with amines or alkoxides under basic conditions.
Isoxazolone Ring Reactivity
-
Electrophilic Aromatic Substitution : The exocyclic double bond (C4-methylene) can undergo Michael additions or Diels-Alder reactions .
-
Ring-Opening : Acidic or basic hydrolysis may cleave the isoxazolone ring to form β-ketoamide derivatives .
Biological and Electrochemical Activity (Analogous Derivatives)
While data specific to (E)-4-((Butylthio)methylene)-3-methylisoxazol-5(4H)-one are unavailable, structurally related compounds exhibit:
-
Anticancer Activity : Derivatives with electron-withdrawing substituents show IC₅₀ values of 10–25 μM against lung cancer cells (A549) .
-
Antioxidant Behavior : Cyclic voltammetry reveals redox potentials at −0.5 to +1.2 V, indicating radical scavenging potential .
Spectroscopic Characterization (Inferred)
Key spectral data for analogous compounds include:
-
¹H NMR :
-
¹³C NMR :
Limitations and Research Gaps
-
No direct studies on the butylthio-substituted derivative were identified in the provided sources.
-
Further investigations are needed to explore:
-
Catalyst specificity for thioether-containing aldehydes.
-
Biological activity against diverse cancer cell lines.
-
Scientific Research Applications
(E)-4-((Butylthio)methylene)-3-methylisoxazol-5(4H)-one has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties, such as increased thermal stability or conductivity.
Biological Studies: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of (E)-4-((Butylthio)methylene)-3-methylisoxazol-5(4H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The butylthio and methylene groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Isoxazol-5(4H)-ones exhibit diverse pharmacological and physicochemical properties depending on substituents at the 3- and 4-positions. Key analogs from the evidence include:
Key Observations :
- Sulfur-Containing Derivatives: The methylthio analog (4i, ) demonstrates high yields (85%) under amine-functionalized cellulose catalysis.
- Biological Activity : Indole- and thiophene-substituted derivatives (e.g., 4j and 4k in ) show potent anticancer activity (IC₅₀: 10–20 μM), suggesting that bulky or aromatic substituents enhance bioactivity. The butylthio group’s electron-rich sulfur atom might similarly modulate enzyme binding or redox activity.
Physicochemical Properties
Biological Activity
(E)-4-((Butylthio)methylene)-3-methylisoxazol-5(4H)-one is a compound that has garnered attention in the field of medicinal chemistry for its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential applications based on recent research findings.
1. Synthesis of this compound
The compound is synthesized through a multi-component reaction involving hydroxylamine hydrochloride and ethyl acetoacetate, followed by the introduction of butylthio groups. This method has been optimized for efficiency and yield, often employing green chemistry principles to minimize environmental impact. The synthesis typically yields products in high purity as confirmed by various spectroscopic techniques, including NMR and mass spectrometry.
2. Biological Properties
2.1 Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against both bacterial and fungal strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 125 µg/mL |
| Escherichia coli | 250 µg/mL |
| Candida albicans | 15.62 µg/mL |
| Aspergillus niger | 62.5 µg/mL |
The compound showed notable activity against Staphylococcus aureus , a gram-positive bacterium, as well as antifungal activity against Candida albicans and Aspergillus niger .
2.2 Antioxidant Activity
In addition to its antimicrobial properties, this compound has been evaluated for its antioxidant activity. The compound demonstrated a remarkable ability to scavenge free radicals, with an observed reduction percentage of up to 81.06% in DPPH radical assays . This suggests its potential utility in preventing oxidative stress-related diseases.
2.3 Anticancer Activity
Several derivatives of isoxazole compounds, including this compound, have been tested for anticancer properties against various cancer cell lines. For instance, compounds exhibiting structural similarities showed moderate to excellent cytotoxic effects against lung cancer A549 cells, with some derivatives demonstrating efficacy comparable to standard chemotherapeutic agents like doxorubicin .
3. Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features:
- Substituents on the Isosazole Ring : The presence of electron-withdrawing groups enhances lipophilicity and improves interaction with bacterial cell walls.
- Functional Groups : Variations in functional groups attached to the isoxazole ring significantly affect antimicrobial potency and cytotoxicity.
A principal component analysis conducted on various derivatives has helped categorize them based on their bioactivity profiles, providing insights into effective modifications for enhanced activity .
4. Case Studies
Several studies have highlighted the biological activity of this compound:
- Antibacterial Study : A study reported that this compound exhibited potent antibacterial effects against multiple strains including gram-positive bacteria like Staphylococcus epidermidis , with MIC values indicating strong inhibitory action at low concentrations .
- Antifungal Evaluation : Another investigation revealed that certain derivatives showed promising antifungal activity against Candida tropicalis , with MIC values significantly lower than those of conventional antifungal agents .
- Antioxidant and Anticancer Properties : Research focusing on the antioxidant capacity indicated that the compound could serve as a protective agent against oxidative stress while also displaying potential as an anticancer agent through mechanisms involving apoptosis induction in cancer cells .
Q & A
Basic: What are the optimized synthetic routes for (E)-4-((Butylthio)methylene)-3-methylisoxazol-5(4H)-one, and how do reaction conditions influence yield and stereochemistry?
Answer:
The compound is synthesized via a three-component cyclocondensation of ethyl acetoacetate, hydroxylamine hydrochloride, and a substituted aldehyde (or thioaldehyde derivative). Key factors include:
- Catalyst selection : Sodium acetate or malic acid accelerates oxime formation and cyclization, with malic acid offering a greener alternative (72% yield reported for analogous compounds) .
- Solvent : Ethanol or water enhances eco-friendliness and simplifies purification .
- Reaction monitoring : TLC (Rf ~0.6 in ethyl acetate/hexane) confirms intermediate formation (e.g., 3-methylisoxazol-5(4H)-one) and product completion .
- Stereochemical control : The (E) -isomer dominates due to thermodynamic stability, confirmed by NMR coupling constants (e.g., δ 7.34 ppm singlet for vinylic protons in analogous structures) .
Advanced: How can X-ray crystallography and Hirshfeld surface analysis elucidate molecular packing and non-covalent interactions in this compound?
Answer:
- X-ray diffraction : Single-crystal studies reveal dihedral angles between isoxazolone and substituent rings (e.g., ~3.18° tilt in C11H9NO3 derivatives) and intramolecular hydrogen bonds (e.g., C—H···O forming S(7) rings) .
- Packing motifs : Head-to-tail stacking along the b -axis with π–π interactions (centroid distances: 3.6–3.7 Å) and hydrogen bonds (O—H···O/N) stabilize the 3D framework .
- Hirshfeld analysis : Quantifies interaction contributions (e.g., O···H/N···H contacts >50%), critical for predicting solubility and crystallinity .
Basic: What spectroscopic techniques are essential for characterizing purity and structural integrity?
Answer:
- FT-IR : Confirm C=O (1730–1747 cm⁻¹), C=N (1645–1685 cm⁻¹), and N–O (1567–1569 cm⁻¹) stretches .
- NMR :
- LC-MS : Molecular ion peaks (e.g., [M+H]+ at m/z 248–261) validate molecular weight .
Advanced: How do computational methods (DFT, docking) predict antioxidant activity and electronic properties?
Answer:
- DFT : HOMO-LUMO gaps (~4.5 eV in furan derivatives) correlate with radical scavenging efficacy. Electron-withdrawing groups (e.g., Cl) enhance stability and redox potential .
- Docking : Interaction with enzymes (e.g., COX-2) is predicted via binding affinities (<-7 kcal/mol for active analogs) .
- ADMET prediction : LogP (~2.5) and topological polar surface area (~70 Ų) suggest moderate bioavailability .
Advanced: What mechanistic insights explain regioselectivity in the cyclocondensation reaction?
Answer:
- Kinetic vs. thermodynamic control : Initial oxime formation (NH₂OH·HCl + ethyl acetoacetate) is rate-limiting, favoring the 5-membered isoxazolone ring over larger heterocycles .
- Acid catalysis : In situ acetic acid (from sodium acetate) protonates the aldehyde, enhancing electrophilicity for nucleophilic attack by the enolized isoxazolone intermediate .
- Steric effects : Bulky substituents (e.g., tert-butyl) hinder planar transition states, reducing yields in crowded analogs .
Basic: How is the antioxidant activity of such compounds evaluated experimentally?
Answer:
- DPPH assay : IC₅₀ values (e.g., 15–30 µM for 3,5-di-tert-butyl-4-hydroxy analogs) quantify radical scavenging .
- FRAP : Reduces Fe³+ to Fe²+; absorbance at 593 nm correlates with electron-donating capacity .
- Comparative analysis : Substituents with electron-donating groups (e.g., –OH, –OCH₃) enhance activity by stabilizing phenoxyl radicals .
Advanced: How do crystal field effects influence electrochemical behavior in derivatives?
Answer:
- Cyclic voltammetry : Redox peaks at -0.5 to -1.2 V (vs. Ag/AgCl) correspond to isoxazolone ring reduction. Quasi-reversible waves suggest adsorption on electrode surfaces .
- Electrode modification : Azulene-based derivatives exhibit enhanced conductivity due to π-stacking, relevant for sensor applications .
Basic: What strategies improve solubility for biological testing?
Answer:
- Derivatization : Introduce polar groups (e.g., –OH, –NH₂) or use prodrugs (e.g., ester hydrolysis in vivo) .
- Co-solvents : DMSO (10–20%) or β-cyclodextrin inclusion complexes enhance aqueous solubility .
Advanced: How does substituent variation impact bioactivity? A SAR study.
Answer:
- Antioxidant : 3,5-di-tert-butyl-4-hydroxybenzylidene analogs show higher activity (IC₅₀ ~15 µM) than methoxy or chloro derivatives (>50 µM) due to steric protection of phenolic –OH .
- Anticancer : Indole-substituted derivatives induce apoptosis in MCF-7 cells (IC₅₀ ~25 µM) via ROS generation, validated by flow cytometry .
Advanced: What contradictions exist in reported synthetic protocols, and how are they resolved?
Answer:
- Catalyst discrepancies : Sodium acetate (traditional) vs. malic acid (greener). Malic acid reduces side products but requires higher temperatures (50°C vs. RT) .
- Solvent polarity : Ethanol favors faster kinetics, but water simplifies purification. Microwave-assisted synthesis (unreported) could bridge this gap .
- Stereochemical misassignment : Early studies assumed (Z) -isomers; X-ray data later confirmed (E) -dominance in crystalline states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
